

# **Application Notes and Protocols for Modeling CUG Repeat Expansions using CRISPR-Cas9**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Myotonic dystrophy type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by the expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcribed **CUG** repeat expansion in the DMPK mRNA forms a toxic hairpin structure that sequesters RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). This sequestration leads to the formation of nuclear ribonuclear foci, resulting in downstream splicing mis-regulation of numerous genes, which underlies the multi-systemic symptoms of DM1.[1][2] The CRISPR-Cas9 system has emerged as a powerful tool to model and potentially correct **CUG** repeat expansions, offering researchers a precise method to study disease mechanisms and develop therapeutic strategies.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to model **CUG** repeat expansions in relevant cellular systems.

# CRISPR-Cas9 Strategies for Modeling CUG Repeat Expansions

Several CRISPR-Cas9 strategies have been successfully employed to model and correct **CUG** repeat expansions in DM1 patient-derived cells. The primary approaches include:



- Dual-Guide RNA Mediated Excision: This is the most common strategy and involves using two guide RNAs (gRNAs) to target the flanking regions of the CTG repeat expansion. The Cas9 nuclease then introduces double-strand breaks at both sites, leading to the excision of the repeat-containing segment.[3][5]
- Insertion of a Premature Polyadenylation (polyA) Signal: This approach utilizes one or two gRNAs to insert a polyA signal upstream of the CUG expansion. This leads to premature transcription termination, preventing the inclusion of the toxic repeat in the final mRNA transcript.
- Transcriptional Repression using dCas9: A catalytically inactive Cas9 (dCas9) can be targeted to the **CUG** repeat region to physically block transcription by RNA polymerase II, thereby reducing the levels of the toxic RNA.[6]

# Data Presentation: Comparison of CRISPR-Cas9 Strategies

The following tables summarize quantitative data from various studies employing CRISPR-Cas9 to target **CUG** repeat expansions.



| Table 1: On-<br>Target Editing<br>Efficiency of<br>Dual-Guide<br>RNA Excision<br>Strategy |                                                |                                                       |                                                          |           |
|-------------------------------------------------------------------------------------------|------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------|-----------|
| Cell Type                                                                                 | Delivery Method                                | Reported<br>Efficiency                                | Method of<br>Quantification                              | Reference |
| DM1 Patient-<br>derived iPSCs                                                             | Ribonucleoprotei<br>n (RNP)<br>Electroporation | Up to 90%<br>correction                               | Clonal analysis,<br>Southern Blot,<br>SMRT<br>sequencing | [5]       |
| DM1 Patient-<br>derived<br>Myoblasts                                                      | Plasmid<br>Transfection                        | Variable, with successful excision in selected clones | PCR and<br>Southern Blot                                 | [7]       |
| DM1 hESC-<br>derived Neural<br>Stem Cells                                                 | Lentiviral<br>Transduction                     | Efficient excision observed                           | Not specified                                            | [8]       |
| DM1 Patient-<br>derived<br>Fibroblasts                                                    | Not specified                                  | Significant reduction in foci                         | Not specified                                            | [7]       |



| Table 2: Off-Target |  |  |  |  |
|---------------------|--|--|--|--|
| Analysis of CRISPR- |  |  |  |  |
| Cas9 Editing at the |  |  |  |  |
| DMPK Locus          |  |  |  |  |

| Study Focus                            | Methodology             | Key Findings                                                                   | Reference |
|----------------------------------------|-------------------------|--------------------------------------------------------------------------------|-----------|
| In vivo off-target<br>analysis in mice | Whole-genome sequencing | No significant off-<br>target mutations<br>detected.                           | [7]       |
| Off-target prediction                  | In silico analysis      | Potential off-target sites identified, but experimental validation is crucial. | [9][10]   |
| Unbiased off-target detection          | Digenome-seq            | Can reveal off-target sites not predicted by computational tools.              | [10]      |

### **Experimental Protocols**

This section provides detailed protocols for key experiments involved in generating and validating CRISPR-Cas9 models of **CUG** repeat expansions.

## Protocol 1: Dual-Guide RNA Mediated Excision of CUG Repeats in iPSCs via RNP Electroporation

#### Materials:

- DM1 patient-derived iPSCs
- Alt-R® CRISPR-Cas9 System (IDT) including:
  - Custom synthesized crRNAs targeting sequences flanking the CTG repeat
  - tracrRNA
  - Alt-R® S.p. Cas9 Nuclease V3



- Neon™ Transfection System (Thermo Fisher Scientific)
- mTeSR™1 medium (STEMCELL Technologies)
- ROCK inhibitor (Y-27632)
- Accutase<sup>™</sup>
- Nuclease-free water and tubes

- · gRNA Design and Preparation:
  - Design two crRNAs targeting unique sequences in the 5' and 3' flanking regions of the DMPK CTG repeat.
  - Resuspend crRNA and tracrRNA to a final concentration of 100 μM in nuclease-free duplex buffer.
  - To form the gRNA duplex, mix equal molar amounts of crRNA and tracrRNA, heat at 95°C for 5 minutes, and cool to room temperature.
- RNP Complex Formation:
  - For each reaction, mix the gRNA duplex with Cas9 nuclease at a 1.2:1 molar ratio.
  - Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
- iPSC Preparation for Electroporation:
  - Culture DM1 iPSCs in mTeSR™1 medium on a suitable matrix.
  - When cells reach 70-80% confluency, treat with Accutase<sup>™</sup> to obtain a single-cell suspension.



- Wash the cells with PBS and resuspend in the appropriate electroporation buffer at the desired concentration.
- Electroporation:
  - Mix the cell suspension with the pre-formed RNP complexes.
  - Electroporate the cells using the Neon<sup>™</sup> Transfection System with optimized parameters for iPSCs (e.g., 1100 V, 20 ms, 2 pulses).[11][12]
  - Immediately after electroporation, plate the cells in mTeSR™1 medium supplemented with ROCK inhibitor to enhance cell survival.
- Post-Electroporation Culture and Clonal Isolation:
  - Culture the cells for 48-72 hours.
  - Isolate single-cell clones into 96-well plates for expansion and subsequent analysis.

## Protocol 2: Southern Blot Analysis for Large CTG Repeat Expansions

#### Materials:

- Genomic DNA isolated from edited and control cells
- Restriction enzymes (e.g., EcoRI)
- Agarose gel and electrophoresis apparatus
- Nylon membrane
- DIG-labeled probe specific for the CTG repeat
- Hybridization buffer and washes
- Chemiluminescent detection reagents

#### Procedure:



- · Genomic DNA Digestion:
  - Digest 10-15 µg of genomic DNA with a suitable restriction enzyme (e.g., EcoRI) that flanks the CTG repeat region but does not cut within it.[13]
- Agarose Gel Electrophoresis:
  - Separate the digested DNA fragments on a 0.8% agarose gel. The electrophoresis run time will depend on the expected size of the fragments.[14]
- · Southern Transfer:
  - Denature the DNA in the gel with an alkaline solution.
  - Transfer the DNA from the gel to a nylon membrane via capillary transfer overnight.[15]
    [16]
- Hybridization and Detection:
  - Pre-hybridize the membrane in hybridization buffer.
  - Hybridize the membrane with a DIG-labeled (CTG)n probe overnight at an appropriate temperature.
  - Wash the membrane to remove unbound probe.
  - Detect the hybridized probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chemiluminescent substrate.
  - Expose the membrane to X-ray film or a digital imaging system.

## Protocol 3: RNA Fluorescence In Situ Hybridization (FISH) for CUG Ribonuclear Foci

#### Materials:

· Cells cultured on coverslips



- 4% Paraformaldehyde (PFA) in PBS
- Hybridization buffer
- Fluorescently labeled probe complementary to the **CUG** repeat (e.g., (CAG)n-Cy3)
- DAPI
- · Mounting medium

- Cell Fixation and Permeabilization:
  - Fix cells on coverslips with 4% PFA for 10 minutes at room temperature.
  - Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
- · Hybridization:
  - Pre-hybridize the cells in hybridization buffer for 30 minutes at 37°C.
  - Add the fluorescently labeled CUG repeat probe to the hybridization buffer and incubate overnight at 37°C in a humidified chamber.[17][18][19]
- Washing and Counterstaining:
  - Wash the coverslips to remove the unbound probe.
  - Counterstain the nuclei with DAPI.
- Imaging:
  - Mount the coverslips on slides and visualize using a fluorescence microscope. CUG
    ribonuclear foci will appear as distinct puncta within the nucleus.

### **Protocol 4: RT-PCR for Analysis of Splicing Defects**

#### Materials:



- Total RNA isolated from edited and control cells
- Reverse transcriptase and reagents for cDNA synthesis
- PCR primers flanking a known mis-spliced exon in a DM1-relevant gene (e.g., INSR, CLCN1)
- Tag polymerase and PCR reagents
- Agarose gel and electrophoresis apparatus

- cDNA Synthesis:
  - Synthesize cDNA from total RNA using a reverse transcriptase according to the manufacturer's instructions.
- PCR Amplification:
  - Perform PCR using primers that flank the alternative exon of interest. The PCR program
    will need to be optimized for each primer set.[20][21]
- Analysis of Splicing Isoforms:
  - Separate the PCR products on an agarose gel.
  - The relative abundance of the different sized bands will indicate the ratio of exon inclusion to exclusion.
  - Quantify the band intensities to determine the percentage of splicing inclusion (PSI).

### **Protocol 5: Immunofluorescence for MBNL1 Localization**

#### Materials:

- · Cells cultured on coverslips
- 4% Paraformaldehyde (PFA) in PBS



- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against MBNL1
- Fluorescently labeled secondary antibody
- DAPI
- Mounting medium

- Cell Fixation and Permeabilization:
  - Fix and permeabilize the cells as described in the RNA FISH protocol.
- Immunostaining:
  - Block non-specific antibody binding with blocking buffer for 1 hour.
  - Incubate with the primary anti-MBNL1 antibody overnight at 4°C.[23][24]
  - Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
- · Counterstaining and Imaging:
  - Counterstain the nuclei with DAPI.
  - Mount the coverslips and visualize using a fluorescence microscope. In uncorrected DM1 cells, MBNL1 will co-localize with the CUG ribonuclear foci.[25]

## Visualization of Key Pathways and Workflows Signaling Pathway of MBNL1 Sequestration in DM1









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. m.youtube.com [m.youtube.com]
- 2. CRISPR gene editing in pluripotent stem cells reveals the function of MBNL proteins during human in vitro myogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas Applications in Myotonic Dystrophy: Expanding Opportunities PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of CRISPR-Cas9-Mediated Genome Editing for the Treatment of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient CRISPR/Cas9-mediated editing of trinucleotide repeat expansion in myotonic dystrophy patient-derived iPS and myogenic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Finding the Right CRISPR Targets for DM | Myotonic Dystrophy Foundation [myotonic.org]
- 7. worldmusclesociety.org [worldmusclesociety.org]
- 8. Molecular Therapies for Myotonic Dystrophy Type 1: From Small Drugs to Gene Editing [mdpi.com]
- 9. Comprehensive Analysis of CRISPR Off-Target Effects CD Genomics [cd-genomics.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Characterization of large CTG repeat expansions in myotonic dystrophy alleles using PCR PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. LMDp protocol: Southern blotting [dmd.nl]
- 16. Southern blotting PubMed [pubmed.ncbi.nlm.nih.gov]







- 17. FISH Protocol for Myotonic Dystrophy Type 1 Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Security validation VarSome [varsome.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Splicing biomarkers of disease severity in myotonic dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 23. Studying the Effect of MBNL1 and MBNL2 Loss in Skeletal Muscle Regeneration PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Comparative Analysis of MBNL1 Antibodies: Characterization of Recognition Sites and Detection of RNA Foci Colocalization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Modeling CUG Repeat Expansions using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663418#using-crispr-cas9-to-model-cug-repeat-expansions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com